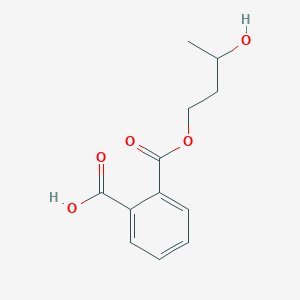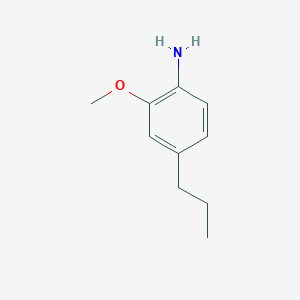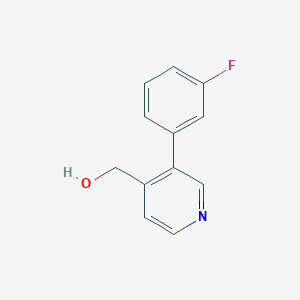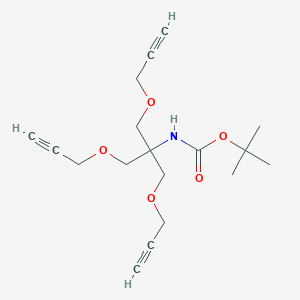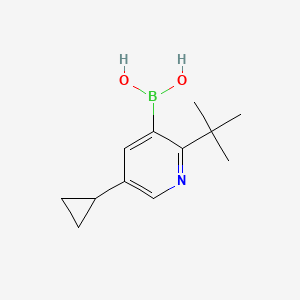
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tert-butyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and efficiency. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The pyridine ring can be reduced under certain conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild and can be carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction would produce a biaryl compound, while oxidation of the boronic acid group would produce a boronic ester or borate .
科学研究应用
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of new materials with unique properties.
作用机制
The mechanism of action of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, such as the Suzuki-Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between the boronic acid group and an aryl or vinyl halide, facilitated by a palladium catalyst . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Similar compounds to (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid include other boronic acids and boronic esters, such as:
- Phenylboronic acid
- 4-(tert-Butyl)phenylboronic acid
- Cyclopropylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which includes a tert-butyl group and a cyclopropyl group on the pyridine ring. This unique structure can impart specific reactivity and properties that are not observed in other boronic acids .
属性
分子式 |
C12H18BNO2 |
|---|---|
分子量 |
219.09 g/mol |
IUPAC 名称 |
(2-tert-butyl-5-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-12(2,3)11-10(13(15)16)6-9(7-14-11)8-4-5-8/h6-8,15-16H,4-5H2,1-3H3 |
InChI 键 |
MAQSQFJVTZKHQD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1C(C)(C)C)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)

![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)
![N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14088558.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)
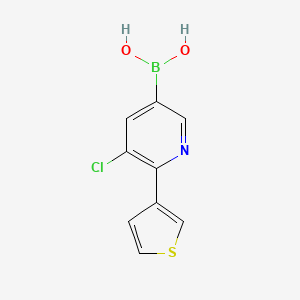
![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)
